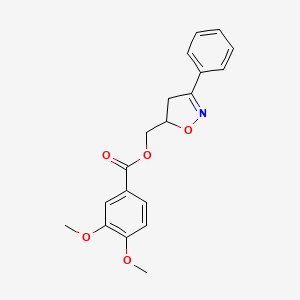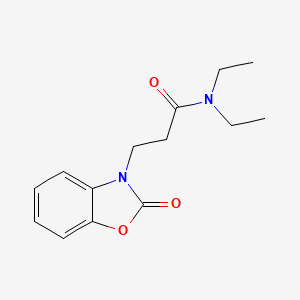![molecular formula C19H26ClNO2 B4414858 1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine](/img/structure/B4414858.png)
1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine
Overview
Description
1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It has attracted significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine is not fully understood. However, it is believed to exert its effects by modulating the activity of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and has been shown to interact with various proteins involved in cellular signaling and stress response. By modulating the activity of this receptor, this compound may have a downstream effect on various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine can modulate various biochemical and physiological processes. For example, it has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine in lab experiments is its high affinity for the sigma-1 receptor. This allows for more specific targeting of this receptor and reduces the likelihood of off-target effects. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to predict its effects on various cellular processes.
Future Directions
There are several future directions for the study of 1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the sigma-1 receptor and its role in various cellular processes. Future studies may also investigate its potential as an antioxidant and its effects on other cellular pathways.
Scientific Research Applications
1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is a protein that plays a role in modulating neurotransmitter release and neuronal excitability. This receptor has been implicated in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Therefore, this compound has been studied as a potential therapeutic agent for these conditions.
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2,2-dimethyloxan-4-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO2/c1-18(2)14-19(9-12-23-18,15-5-7-16(20)8-6-15)13-17(22)21-10-3-4-11-21/h5-8H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLAFTCERFGMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC(=O)N2CCCC2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S*,6R*)-9-(2,1,3-benzothiadiazol-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4414777.png)
![1-[2-(benzylthio)benzoyl]-4-phenylpiperazine](/img/structure/B4414778.png)
![3,5-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414789.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-3-phenylquinoxaline](/img/structure/B4414792.png)
![1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4414797.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4414802.png)
![N-allyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414819.png)
![2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4414820.png)
![4-(1,3-benzodioxol-5-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4414821.png)

![1,3-dimethyl-7-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4414847.png)

![ethyl 4-[benzyl(methyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4414855.png)